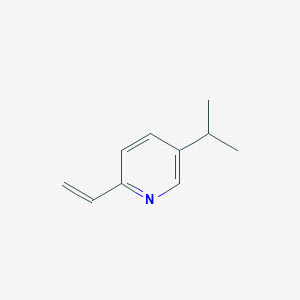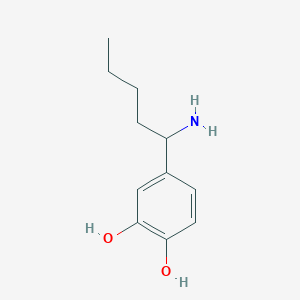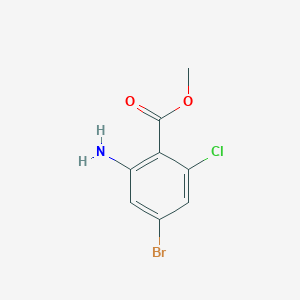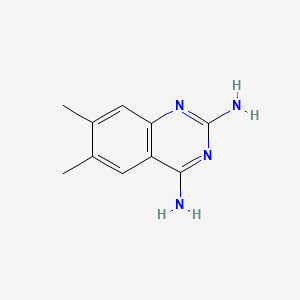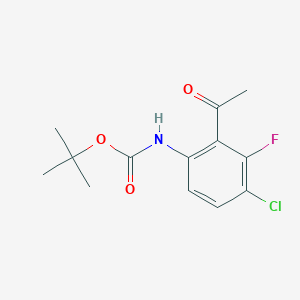![molecular formula C25H17NO B12969977 10H-Spiro[acridine-9,9'-xanthene]](/img/structure/B12969977.png)
10H-Spiro[acridine-9,9'-xanthene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10H-Spiro[acridine-9,9’-xanthene]: is a spirocyclic compound that features a unique structure combining acridine and xanthene moieties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Spiro[acridine-9,9’-xanthene] typically involves the formation of the spiro linkage between the acridine and xanthene units. One common method includes the reaction of acridine derivatives with xanthene derivatives under specific conditions that promote the formation of the spiro bond.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally involves scalable organic synthesis techniques. The use of high-performance host matrixes for efficient exciton formation and allocation in organic light-emitting diodes (OLEDs) suggests that the compound can be produced in larger quantities for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
10H-Spiro[acridine-9,9’-xanthene] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly involving the acridine moiety, can introduce various functional groups to enhance its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of acridine N-oxide derivatives, while substitution reactions can yield functionalized spiro compounds with enhanced photophysical properties .
Wissenschaftliche Forschungsanwendungen
10H-Spiro[acridine-9,9’-xanthene] has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique photophysical properties.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Wirkmechanismus
The mechanism by which 10H-Spiro[acridine-9,9’-xanthene] exerts its effects is primarily related to its photophysical properties. The compound’s unique structure allows for efficient energy transfer and exciton formation, making it an excellent candidate for use in OLEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spirocyclic compound with similar applications in materials science.
Spiro[acridine-9,9’-fluorene]: Features a spiro linkage between acridine and fluorene units, used in similar applications.
Uniqueness
10H-Spiro[acridine-9,9’-xanthene] stands out due to its combination of acridine and xanthene moieties, which provide unique photophysical properties. The ability to introduce functional groups at specific positions further enhances its versatility and performance in various applications .
Eigenschaften
Molekularformel |
C25H17NO |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
spiro[10H-acridine-9,9'-xanthene] |
InChI |
InChI=1S/C25H17NO/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16,26H |
InChI-Schlüssel |
LRDZIHIBFOPYFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4N2)C5=CC=CC=C5OC6=CC=CC=C36 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
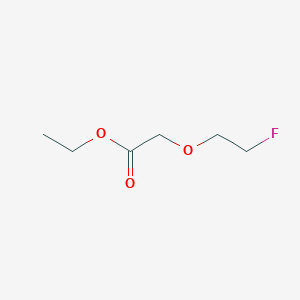
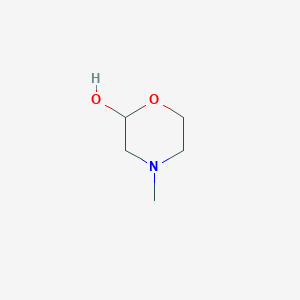
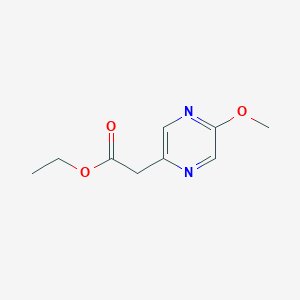
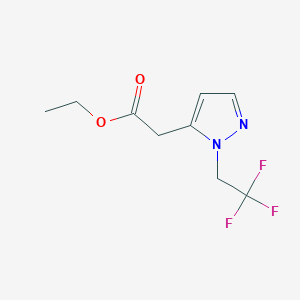
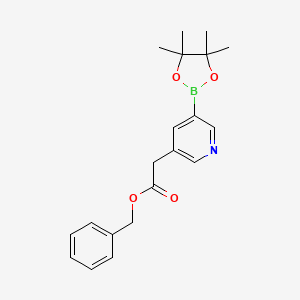
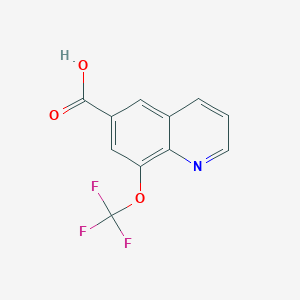
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
